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Compound of Interest

Compound Name: 1,6-Diacetoxyhexane

Cat. No.: B1581304

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,6-
diacetoxyhexane (CAS: 6222-17-9), a versatile diester utilized as a chemical intermediate and
polymer component.[1][2] As a self-validating system for structural elucidation and purity
confirmation, this document synthesizes data from Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS). We delve into the causality behind experimental
choices and provide field-proven insights into the interpretation of the resulting spectra. This
guide is intended for researchers, scientists, and drug development professionals who require
a robust understanding of the molecular characteristics of this compound.

Molecular Structure and Physicochemical
Properties

1,6-Diacetoxyhexane, also known as hexane-1,6-diyl diacetate, is a symmetrical diester of
1,6-hexanediol with the molecular formula C10H180a4.[1][2] Its linear aliphatic backbone and
terminal acetate groups dictate its chemical reactivity and physical properties, such as its liquid
state at room temperature and its utility as a precursor in organic synthesis.[1]

Table 1: Physicochemical Properties of 1,6-Diacetoxyhexane
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Property Value Source
CAS Number 6222-17-9 [3]
Molecular Formula C10H1804 [3]
Molecular Weight 202.25 g/mol [3]
Appearance Colorl.ess' to almost colorless e
clear liquid

Boiling Point 260 °C [1]
Melting Point 9°C [1]

The symmetrical nature of the molecule is a key determinant of its spectroscopic signature,
resulting in a simplified spectrum relative to its molecular weight.

Caption: Molecular structure of 1,6-diacetoxyhexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for identifying monomolecular organic compounds,
providing detailed information about molecular structure and chemical environment.[4][5][6] For
1,6-diacetoxyhexane, both *H and 3C NMR are essential for complete structural verification.

'H NMR Analysis

Proton NMR provides information on the number of distinct proton environments and their
neighboring protons through chemical shift, integration, and signal splitting.

o Sample Preparation: Dissolve 5-10 mg of 1,6-diacetoxyhexane in ~0.7 mL of deuterated
chloroform (CDCIs). The choice of CDCIs is predicated on its excellent solubilizing power for
esters and its well-characterized residual solvent peak for calibration.

e Instrument: A 400 MHz (or higher) spectrometer is recommended for achieving baseline
resolution of the methylene multiplets.

e Acquisition: Acquire the spectrum at room temperature. The number of scans can be
adjusted to achieve an adequate signal-to-noise ratio, but typically 16 scans are sufficient.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://cymitquimica.com/products/3B-H0832/16-diacetoxyhexane/
https://cymitquimica.com/products/3B-H0832/16-diacetoxyhexane/
https://cymitquimica.com/products/3B-H0832/16-diacetoxyhexane/
https://www.guidechem.com/encyclopedia/1-6-diacetoxyhexane-dic14160.html
https://cymitquimica.com/products/3B-H0832/16-diacetoxyhexane/
https://www.smolecule.com/products/s1892326
https://www.smolecule.com/products/s1892326
https://www.benchchem.com/product/b1581304?utm_src=pdf-body
https://www.ijirset.com/upload/2014/november/107_ganga_NC.pdf
https://microbenotes.com/nuclear-magnetic-resonance-nmr-spectroscopy/
https://en.wikipedia.org/wiki/Nuclear_magnetic_resonance_spectroscopy
https://www.benchchem.com/product/b1581304?utm_src=pdf-body
https://www.benchchem.com/product/b1581304?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Processing: Process the Free Induction Decay (FID) with a standard exponential window
function and Fourier transform. Phase and baseline correct the spectrum. Calibrate the
chemical shift scale to the residual CHCIs peak at 7.26 ppm.

The *H NMR spectrum of 1,6-diacetoxyhexane in CDCIs reveals four distinct signals,
consistent with the molecule's symmetry.[1]

Table 2: 1H NMR Data for 1,6-Diacetoxyhexane (400 MHz, CDCls)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
4.06 Triplet (t) 4H -O-CHz2-CH2-
2.05 Singlet (s) 6H CHs-C(=0)-
1.63 Quintet (p) 4H -O-CHz2-CHa2-
1.38 Quintet (p) 4H -CH2-CH2-CHa-

e 0 4.06 (t, 4H): These protons are on the carbons directly attached to the electronegative
ester oxygens, causing them to be the most deshielded (downfield). The triplet splitting
pattern arises from coupling to the two adjacent methylene protons.

e 0 2.05 (s, 6H): The six protons of the two methyl groups are chemically equivalent and show
no coupling, resulting in a sharp singlet. This is a characteristic signal for an acetate group.

e 51.63(p, 4H) & & 1.38 (p, 4H): These signals correspond to the inner methylene groups of
the hexane chain. Their overlapping multiplet structures (quintets) are due to coupling with
adjacent methylene protons on both sides.

3C NMR Analysis

Carbon NMR provides information on the number of non-equivalent carbon environments in the
molecule.

e Sample Preparation: Use the same sample prepared for *H NMR analysis. A higher
concentration (20-50 mg) may be beneficial due to the lower natural abundance of 13C.
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e Instrument: A 100 MHz (or higher) spectrometer, corresponding to a 400 MHz proton

frequency.

e Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A

longer acquisition time and more scans (e.g., 1024) are required compared to *H NMR.

e Processing: Process the FID similarly to the *H spectrum. Calibrate the spectrum to the
CDClIs solvent peak at 77.16 ppm.[7]

Due to the molecule's symmetry, only four unique carbon signals are expected and observed.

Table 3: 13C NMR Data for 1,6-Diacetoxyhexane

Chemical Shift (0, ppm) Assignment Rationale
Typical chemical shift for an
171.1 C=0
ester carbonyl carbon.[7][8][9]
Carbon adjacent to the ester
64.5 -O-CH2- ] )
oxygen, shifted downfield.[7]
Aliphatic carbon, less
28.5 -O-CH2-CHz- deshielded than the carbon at
64.5 ppm.
The most upfield aliphatic
25.6 -CH2-CH2-CH2- carbon, furthest from the
electronegative oxygen atoms.
Acetate methyl carbon,
21.0 CHs-C(=0)-

characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific

functional groups, which vibrate at characteristic frequencies upon absorbing infrared radiation.

[10]

Experimental Protocol: IR Spectroscopy
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o Sample Preparation: As 1,6-diacetoxyhexane is a liquid, the simplest method is to place a
single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride
(NaCl) salt plates.

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition: Record the spectrum, typically from 4000 to 400 cm~*. A background spectrum
of the clean salt plates should be recorded first and automatically subtracted from the
sample spectrum.

Data and Interpretation

The IR spectrum of 1,6-diacetoxyhexane is dominated by absorptions characteristic of an
aliphatic ester.

Table 4: Key IR Absorptions for 1,6-Diacetoxyhexane

Wavenumber (cm—?) Intensity Assignment

2950-2850 Medium-Strong C-H (sp?3) stretch
1750-1735 Strong, Sharp C=0 (ester) stretch[1][11]
1300-1000 Strong C-O (ester) stretch[1][11]

e C=0 Stretch (1750-1735 cm~1): This is the most prominent and diagnostic peak in the
spectrum.[12] Its strong intensity and characteristic position are definitive proof of the ester
functional group.[1][11][13]

e C-O Stretch (1300-1000 cm™1): Esters typically show two C-O stretching bands.[11][13]
These strong absorptions further confirm the ester functionality.

e C-H Stretch (2950-2850 cm~1): These peaks confirm the presence of the aliphatic hexane
backbone and methyl groups.

o Absence of O-H Band: Critically, the absence of a broad absorption band in the 3600-3200
cm~1 region confirms the purity of the sample and the complete esterification of the precursor
1,6-hexanediol.[1]
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Spectroscopic Workflow
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Caption: General workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, offering crucial clues to its structure.

Experimental Protocol: Electron Impact (El) MS

o Sample Introduction: Inject a dilute solution of 1,6-diacetoxyhexane (e.g., in methanol or
hexane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet which
ensures the analysis of a pure compound.

« lonization: Utilize Electron Impact (El) ionization at a standard energy of 70 eV. El is a robust
method for inducing fragmentation in aliphatic esters.[14]

e Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass
analyzer.

Fragmentation Analysis

The fragmentation of 1,6-diacetoxyhexane follows predictable pathways for aliphatic esters.[1]
The molecular ion (M%) is often weak or absent due to the energetic instability of the ionized
ester.[15][16]

Table 5: Major Fragments in the EI Mass Spectrum of 1,6-Diacetoxyhexane
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miz Proposed Fragment Fragmentation Pathway

Molecular lon (M*) (Low

202 [C10H1804]* ) )
intensity)
143 [M - CHsCOO]* Loss of an acetoxy radical
101 [CH2(CH2)aOOCCH:s]* Cleavage of the hexane chain
a-cleavage, formation of the
43 [CHsCOl*

acylium ion (Base Peak)[1]

» m/z 43 (Base Peak): The most stable and abundant fragment is the acylium ion ([CHsCO]*).
Its formation via alpha-cleavage at the carbonyl carbon is a highly favored pathway for

acetate esters and serves as a definitive marker.[1]

e Molecular lon (m/z 202): The low intensity of the molecular ion peak is characteristic of linear

aliphatic esters, which readily fragment upon ionization.[1][15]

[C10H1804]*
m/z = 202
(Molecular lon)
N ~
\\ \\\\
a-cleavage / Loss of acetoxy radical\\\ \\\\\\
\\ \\\\
[CHsCOJ* 4 A
3 +
m/z = 43 [&;ZH 1:5(1)2]3 «CH2(CH2)sOOCCHs «0OCCHs
(Base Peak)

Click to download full resolution via product page
Caption: Key fragmentation pathways of 1,6-diacetoxyhexane in EI-MS.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple
techniques. For 1,6-diacetoxyhexane:

» MS suggests a molecular weight of 202 and the presence of acetate groups (m/z 43).
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IR confirms the ester functional group (C=0 at ~1740 cm~1) and the aliphatic nature (C-H at
~2900 cm~1), while confirming the absence of hydroxyl impurities.

e 13C NMR identifies five unique carbon environments, including the ester carbonyl (~171 ppm)
and the carbons of the hexane chain.

» 1H NMR provides the final, unambiguous structural proof, showing the precise connectivity
and symmetry of the molecule through the characteristic signals for the acetate methyls and
the four distinct methylene groups of the hexane backbone.

Together, these techniques form a self-validating protocol that confirms the identity, structure,
and purity of 1,6-diacetoxyhexane with a high degree of confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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diacetoxyhexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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